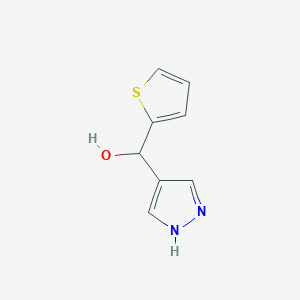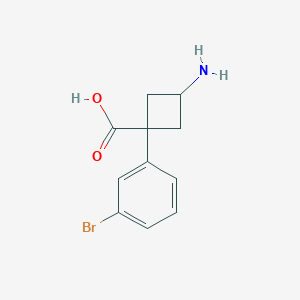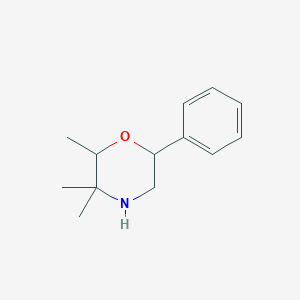
N-Acetyl-3-methoxy-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-methoxy-L-tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring of the tyrosine molecule. It is known for its enhanced solubility and stability compared to its parent compound, tyrosine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-methoxy-L-tyrosine typically involves the acetylation of L-tyrosine followed by methoxylation. One common method involves dissolving L-tyrosine in an aqueous medium and conducting acetylation using acetic anhydride as the acylating agent at temperatures between 50-80°C for 45-75 minutes . The crude product is then purified through crystallization and drying.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes. For instance, a tyrosine phenol lyase and a monooxygenase P450 BM3 can be used in a one-pot two-step cascade scheme to synthesize 3-methoxy-L-tyrosine, which is then acetylated .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-methoxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amino acid derivatives.
Applications De Recherche Scientifique
N-Acetyl-3-methoxy-L-tyrosine has several applications in scientific research:
Mécanisme D'action
N-Acetyl-3-methoxy-L-tyrosine exerts its effects primarily through its role as a precursor in the synthesis of dopamine, a crucial neurotransmitter involved in motivation, pleasure, and attention . By providing the necessary building blocks for dopamine production, it enhances cognitive processing and focus. Additionally, it may activate specific molecular pathways, such as the FoxO pathway, which increases the expression of antioxidant enzymes and other protective genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent compound, which lacks the acetyl and methoxy groups.
N-Acetyl-L-tyrosine: Similar to N-Acetyl-3-methoxy-L-tyrosine but without the methoxy group.
3-Methoxy-L-tyrosine: Lacks the acetyl group but contains the methoxy group.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to L-tyrosine and its derivatives. The presence of both acetyl and methoxy groups provides additional functional versatility, making it more effective in certain biochemical and therapeutic applications .
Propriétés
Numéro CAS |
51593-59-0 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
Clé InChI |
UKDKTHYZLXZOSS-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)

![5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064893.png)
![4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13064907.png)
![3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13064911.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13064915.png)







